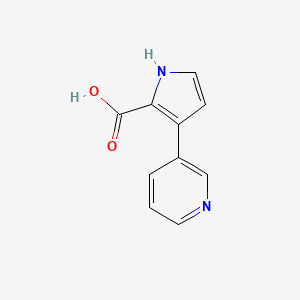
4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of the dichlorophenyl group enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2,5-dichlorophenylamine with glyoxylic acid, followed by cyclization. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted phenyl derivatives .
Scientific Research Applications
4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits. This action disrupts the translation process, leading to the inhibition of bacterial growth. The pathways involved include the inhibition of peptidyl transferase activity and the prevention of ribosome assembly .
Comparison with Similar Compounds
Similar Compounds
3-(3’,4’-Dichlorophenyl)-5,5-dimethyl-oxazolidine-2,4-dione: Known for its antiandrogenic properties.
2,5-Oxazolidinedione: A simpler oxazolidinedione with applications in medicinal chemistry.
Uniqueness
4-(2,5-Dichlorophenyl)oxazolidine-2,5-dione is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H5Cl2NO3 |
|---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-4-1-2-6(11)5(3-4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
AGCCGYPQBIHRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2C(=O)OC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)










